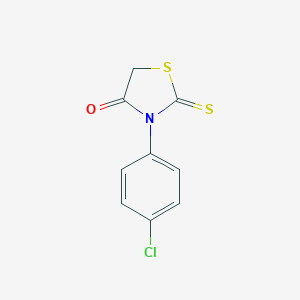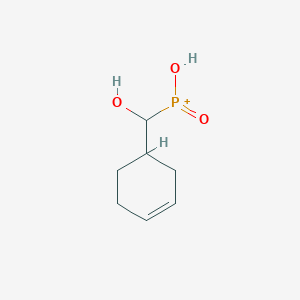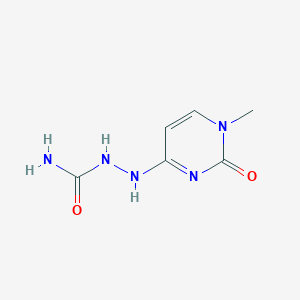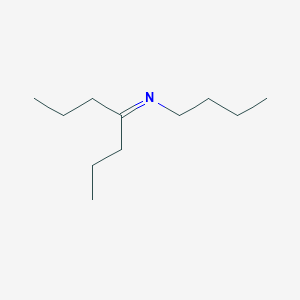
1-Butanamine, N-(1-propylbutylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanamine, N-(1-propylbutylidene)- is a chemical compound that belongs to the family of substituted phenethylamines. It is also known as 4-Methyl-2,5-dimethoxy-N-(1-propylbutylidene) benzeneethanamine or MPBD. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
1-Butanamine, N-(1-propylbutylidene)- has been studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit significant binding affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition. Therefore, the compound has been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Mecanismo De Acción
The mechanism of action of 1-Butanamine, N-(1-propylbutylidene)- involves its binding to the 5-HT2A receptor. This binding leads to the activation of the receptor and subsequent signaling pathways that result in changes in neurotransmitter release and neuronal activity. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of dopaminergic and glutamatergic neurotransmission.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Butanamine, N-(1-propylbutylidene)- can induce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiration rate. The compound has also been found to induce hallucinations, altered perception, and changes in mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Butanamine, N-(1-propylbutylidene)- in lab experiments is its high binding affinity for the 5-HT2A receptor. This makes it a useful tool for studying the receptor's function and potential therapeutic targets. However, one limitation is its potential for inducing hallucinations and other psychoactive effects. This can make it difficult to interpret the results of experiments and can pose a risk to researchers.
Direcciones Futuras
There are several future directions for the study of 1-Butanamine, N-(1-propylbutylidene)-. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to determine its efficacy and safety in humans. Another direction is the study of its mechanism of action and its potential for modulating neurotransmission. This could lead to the development of new drugs for the treatment of neurological disorders. Additionally, the compound could be used as a tool for studying the function of the 5-HT2A receptor and its role in various physiological processes.
Conclusion:
In conclusion, 1-Butanamine, N-(1-propylbutylidene)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its high binding affinity for the 5-HT2A receptor makes it a useful tool for studying the receptor's function and potential therapeutic targets. However, its potential for inducing psychoactive effects poses a risk to researchers. Further research is needed to determine its efficacy and safety in humans and its potential for the development of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 1-Butanamine, N-(1-propylbutylidene)- involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using sodium borohydride to obtain 2,5-dimethoxyphenethylamine. The final step involves the alkylation of this compound using 1-bromobutane and potassium carbonate to obtain 1-Butanamine, N-(1-propylbutylidene)-.
Propiedades
Número CAS |
10599-80-1 |
|---|---|
Nombre del producto |
1-Butanamine, N-(1-propylbutylidene)- |
Fórmula molecular |
C11H23N |
Peso molecular |
169.31 g/mol |
Nombre IUPAC |
N-butylheptan-4-imine |
InChI |
InChI=1S/C11H23N/c1-4-7-10-12-11(8-5-2)9-6-3/h4-10H2,1-3H3 |
Clave InChI |
KPXGPWSHFIXKSZ-UHFFFAOYSA-N |
SMILES |
CCCCN=C(CCC)CCC |
SMILES canónico |
CCCCN=C(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



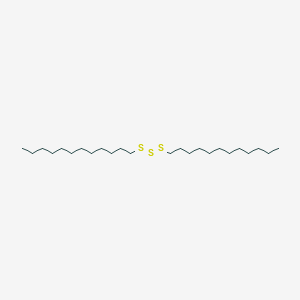
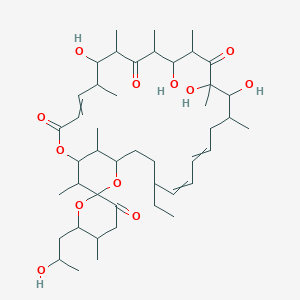

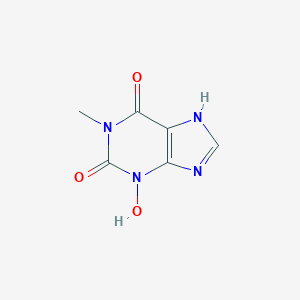

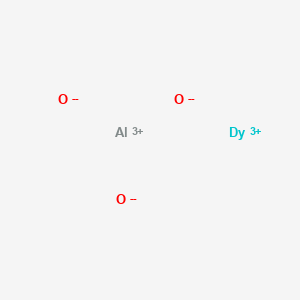
![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
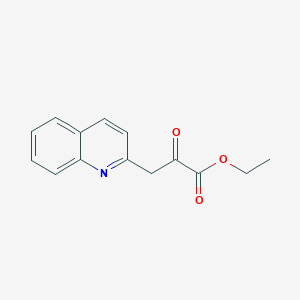
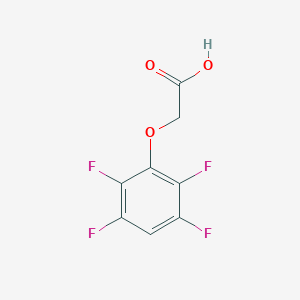
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
